4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H16FN7O and its molecular weight is 341.35. The purity is usually 95%.
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Scientific Research Applications
Anti-Tumor Activity and c-Met Kinase Inhibition
The compound has been investigated as a potential c-Met kinase inhibitor . In a study by Zhang et al., two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed . Among these, compound 22i demonstrated remarkable anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM). Further experiments confirmed its potential as a c-Met kinase inhibitor.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Diabetes Treatment
Another avenue of research involves the compound’s role as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . Specifically, (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Compound 1) has shown potent DPP-IV inhibitory activity (IC50 = 18 nM) with excellent selectivity over other proline-selective peptidases . This suggests its potential for managing type 2 diabetes.
Anticancer Agent
Molecular docking studies indicate that the compound effectively interacts with c-Met kinase through hydrogen bonding and π-π interactions . Based on these preliminary results, the compound’s strong inhibitory activity suggests it could serve as a potential anticancer agent.
Anti-Xanthomonas oryzae (Xoo) Bactericides
Recent studies have explored the compound’s antimicrobial properties. Specifically, 4-piperidinyl-bridged quinazolinone-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have shown promise as lead compounds for developing efficient anti-Xoo bactericides . This research opens up possibilities for agricultural applications.
Energetic Salts
A novel family of fully nitroamino-functionalized [1,2,4]triazolo[4,3-b][1,2,4]triazole-based energetic salts has been synthesized. These salts exhibit interesting properties and could find applications in energetic materials .
Mechanism of Action
Target of Action
Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been reported to inhibit c-met kinase , a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines, suggesting that they may interact with their targets to inhibit cell proliferation .
Biochemical Pathways
Given the potential inhibition of c-met kinase, it can be inferred that the compound might affect pathways related to cell growth and survival .
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEXMWONAJYERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.